4-乙基-6,7-二甲基-3-氧代-3,4-二氢喹喔啉-2-羧酸

描述

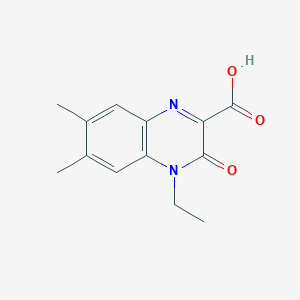

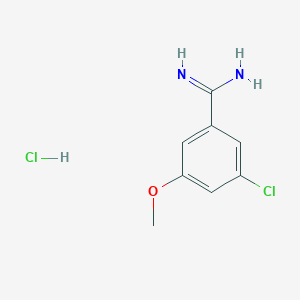

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound . It has a molecular formula of C13H14N2O3 . This compound is part of the quinoxaline family, which has been shown to have interesting biological properties, including antiviral, anticancer, and antileishmanial activities .

Molecular Structure Analysis

The molecular structure of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . The compound also contains ethyl, methyl, and carboxylic acid substituents .Physical And Chemical Properties Analysis

The molecular weight of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is 218.21 g/mol . It has a complexity of 364 and a topological polar surface area of 78.8 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学研究应用

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .

- Method : The total synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .

- Results : Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Synthesis and Reactions of Quinoxaline Derivatives

- Field : Organic Chemistry

- Application : Quinoxalines and fused ring systems show diverse pharmacological activities .

- Method : Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .

- Results : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory .

-

Antimicrobial Activity

- Field : Pharmacology

- Application : Quinoxaline derivatives have been found to exhibit antimicrobial properties .

- Method : The exact method of application can vary, but it typically involves introducing the quinoxaline derivative to a microbial culture and observing its effects .

- Results : Quinoxaline derivatives have been found to inhibit the growth of various types of bacteria and fungi .

-

Anti-Amoebic and Anti-Proliferative Activity

- Field : Pharmacology

- Application : Some quinoxaline derivatives have been found to exhibit anti-amoebic and anti-proliferative activities .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to an amoebic culture or a culture of proliferating cells and observing its effects .

- Results : Certain quinoxaline derivatives have been found to inhibit the growth of amoebae and the proliferation of certain types of cells .

-

Antithrombotic Activity

- Field : Pharmacology

- Application : Quinoxalinone derivatives have been patented for their antithrombotic activity .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of blood cells and observing its effects .

- Results : Certain quinoxaline derivatives have been found to inhibit the formation of blood clots .

-

Nonsense-Mediated mRNA Decay (NMD) Inhibition

- Field : Molecular Biology

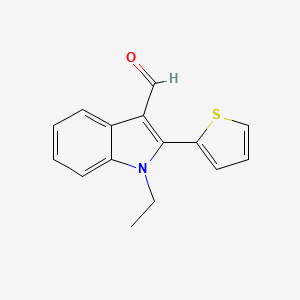

- Application : A tetrahydroquinoxalinyl-thiophenecarboxylate compound has been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner .

- Method : The method of application typically involves introducing the compound to a culture of cells and observing its effects on mRNA stability .

- Results : This compound has been found to enhance the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .

-

Hypoglycemic and Anti-Glaucoma Activity

- Field : Pharmacology

- Application : Some quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activities .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cells and observing its effects .

- Results : Certain quinoxaline derivatives have been found to lower blood sugar levels and reduce intraocular pressure .

-

Antiviral Activity

- Field : Virology

- Application : Quinoxaline derivatives have been found to exhibit antiviral properties .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a viral culture and observing its effects .

- Results : Certain quinoxaline derivatives have been found to inhibit the replication of various types of viruses .

-

Cytotoxic with Anticancer and Antitumor Activity

- Field : Oncology

- Application : Quinoxaline derivatives have been found to exhibit cytotoxic properties, making them potential candidates for cancer and tumor treatment .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cancer cells and observing its effects .

- Results : Certain quinoxaline derivatives have been found to inhibit the growth of various types of cancer cells .

- Field : Pharmacology

- Application : Quinoxaline derivatives have been found to exhibit anti-inflammatory and analgesic properties .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cells and observing its effects .

- Results : Certain quinoxaline derivatives have been found to reduce inflammation and pain .

- Field : Virology

- Application : Quinoxaline derivatives have been found to exhibit anti-HIV properties .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of HIV-infected cells and observing its effects .

- Results : Certain quinoxaline derivatives have been found to inhibit the replication of HIV .

- Field : Molecular Biology

- Application : Some quinoxaline derivatives have been found to inhibit DNA gyrase, an enzyme that introduces supercoiling into DNA .

- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cells and observing its effects on DNA supercoiling .

- Results : Certain quinoxaline derivatives have been found to inhibit the activity of DNA gyrase .

未来方向

Quinoxaline derivatives, including 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, are a promising area of research in medicinal chemistry . Their potential antiviral properties make them particularly relevant given the ongoing need for new antiviral therapies . Further investigation into the properties and potential applications of these compounds is warranted .

属性

IUPAC Name |

4-ethyl-6,7-dimethyl-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-15-10-6-8(3)7(2)5-9(10)14-11(12(15)16)13(17)18/h5-6H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAQJHZPQNEVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)C)C)N=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)

![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)

![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)

![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)

piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)

![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)

![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)

![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)